An In-depth Technical Guide to (1-Methyl-1H-indol-2-yl)boronic acid
An In-depth Technical Guide to (1-Methyl-1H-indol-2-yl)boronic acid
(1-Methyl-1H-indol-2-yl)boronic acid is a versatile synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce a 1-methyl-1H-indol-2-yl moiety into organic molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and application, and visual diagrams of key chemical processes. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical Properties
(1-Methyl-1H-indol-2-yl)boronic acid is a white to off-white solid compound.[1] Its stability and reactivity make it a valuable building block in medicinal chemistry and materials science. Proper storage under inert atmosphere and at low temperatures is crucial to maintain its integrity.
Quantitative Data Summary
The key physicochemical properties of (1-Methyl-1H-indol-2-yl)boronic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 191162-40-0 | [2] |
| Molecular Formula | C₉H₁₀BNO₂ | [1] |
| Molecular Weight | 174.99 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | 95-98% | [1][2] |
| Storage Temperature | -20°C, under inert atmosphere | |
| InChI Key | CBPBJUTWVXLSER-UHFFFAOYSA-N | [1] |
| Safety | GHS07: Warning | [2] |
| Hazard Statements | H315, H319, H335 | [2] |
Synthesis and Reactions
The synthesis of indolylboronic acids can be achieved through various methods, with Miyaura borylation being a prominent technique.[3] This involves the palladium-catalyzed cross-coupling of a halo-indole with a diboron reagent.
Logical Workflow for Synthesis
A plausible synthetic route to (1-Methyl-1H-indol-2-yl)boronic acid involves the borylation of a suitable precursor, such as 2-bromo-1-methyl-1H-indole.
Caption: Synthetic workflow for (1-Methyl-1H-indol-2-yl)boronic acid.
Core Application: Suzuki-Miyaura Cross-Coupling
A primary application of (1-Methyl-1H-indol-2-yl)boronic acid is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[4][5]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7] A base is required to activate the boronic acid for the transmetalation step.[5][7]
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are general procedures for the synthesis of arylboronic acids and a standard protocol for their use in Suzuki-Miyaura coupling.
General Protocol for Miyaura Borylation
This protocol describes a general method for the synthesis of arylboronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids.
Materials:
-
Aryl or Heteroaryl Halide (e.g., 2-bromo-1-methyl-1H-indole) (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., Potassium Acetate, KOAc) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.[7]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress using TLC or GC-MS.[8]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude boronic ester product by flash column chromatography on silica gel.[8]
-
The resulting pinacol ester can be hydrolyzed to the boronic acid using standard methods, such as treatment with an aqueous acid.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a standard procedure for coupling (1-Methyl-1H-indol-2-yl)boronic acid with an aryl or vinyl halide.[6][8]
Materials:
-
(1-Methyl-1H-indol-2-yl)boronic acid (1.1 eq)
-
Aryl or Vinyl Halide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand) (1-5 mol%)[8][9]
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)[6][8]
Procedure:
-
In a round-bottom flask or microwave vial, combine (1-Methyl-1H-indol-2-yl)boronic acid, the aryl/vinyl halide, the palladium catalyst, and the base.[6][8]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[6]
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C). The reaction can also be performed in a microwave reactor for shorter reaction times.[6]
-
Monitor the reaction's progress by TLC or LC-MS.[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][8]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[8]
Experimental Workflow Diagram
The following diagram provides a visual representation of the steps involved in a typical Suzuki-Miyaura cross-coupling experiment.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Boronic acid, B-(1-methyl-1H-indol-2-yl)- | CymitQuimica [cymitquimica.com]
- 2. 191162-40-0 Cas No. | 1-Methyl-1H-indole-2-boronic acid | Apollo [store.apolloscientific.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
